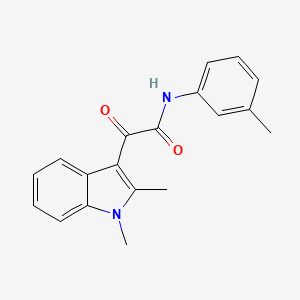
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis Applications
One study discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of such compounds in studying their metabolism and mode of action through high specific activity. These methods could be applicable for compounds like "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" for tracing their behavior in biological systems or environmental settings (Latli & Casida, 1995).
Antifungal Agents
Another research focus is on the development of antifungal agents. Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as promising fungicidal agents against a broad spectrum of fungi. This suggests that similarly structured compounds could be explored for antifungal applications, emphasizing the potential of "this compound" in contributing to the development of new antifungal drugs (Bardiot et al., 2015).
Chemical Exchange Characterization
Research on N,N-dimethyltrichloroacetamide, a compound with similar functional groups, was used to characterize chemical exchange kinetics through NMR spectroscopy in weakly aligned molecules. This approach could be relevant for studying the dynamic behavior of "this compound," providing insights into its physical and chemical properties (Igumenova et al., 2007).
Synthesis and Biological Activity
The synthesis and biological activity of compounds with similar structures, such as 2,3-dimethylindole derivatives, highlight the potential for discovering novel biologically active compounds. These synthetic routes and activity screenings could guide research into the potential therapeutic applications of "this compound" (Avdeenko et al., 2020).
Cytotoxic Evaluation
Lastly, the cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams opens avenues for assessing the anticancer potential of structurally related compounds. This suggests a methodology for evaluating "this compound" for its cytotoxicity against various cancer cell lines, potentially leading to novel anticancer therapies (Cinar et al., 2017).
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAHZWWGMBBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)
![4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2965469.png)

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)
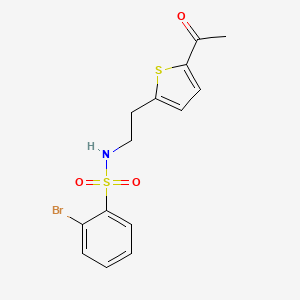
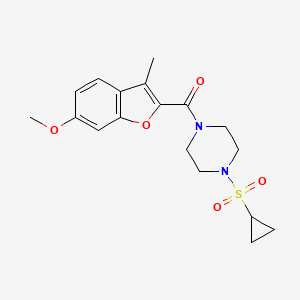
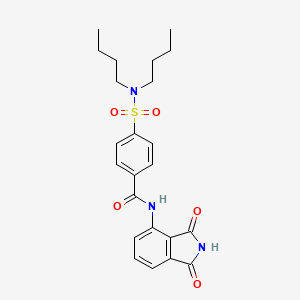
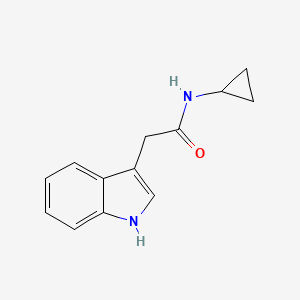
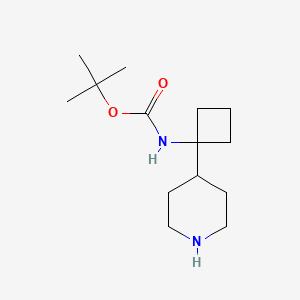
![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
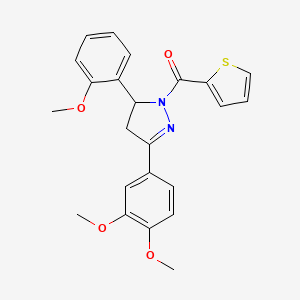
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
